molecular formula C10H13NO3Si B14442687 (4-Nitrophenyl)(trimethylsilyl)methanone CAS No. 75748-13-9

(4-Nitrophenyl)(trimethylsilyl)methanone

Cat. No.: B14442687
CAS No.: 75748-13-9
M. Wt: 223.30 g/mol
InChI Key: XBVRRCMHFMUMQJ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)(trimethylsilyl)methanone is an organic compound that features a nitrophenyl group attached to a trimethylsilyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)(trimethylsilyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBaseThis compound\text{4-Nitrobenzoyl chloride} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Nitrobenzoyl chloride+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(trimethylsilyl)methanone can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: 4-Aminophenyl(trimethylsilyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(4-Nitrophenyl)(trimethylsilyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(trimethylsilyl)methanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the trimethylsilyl group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylmethanone: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    Trimethylsilylbenzene: Lacks the nitro group, reducing its reactivity in reduction reactions.

Uniqueness

(4-Nitrophenyl)(trimethylsilyl)methanone is unique due to the presence of both the nitrophenyl and trimethylsilyl groups, which confer distinct reactivity patterns and potential applications in synthetic chemistry. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

CAS No.

75748-13-9

Molecular Formula

C10H13NO3Si

Molecular Weight

223.30 g/mol

IUPAC Name

(4-nitrophenyl)-trimethylsilylmethanone

InChI

InChI=1S/C10H13NO3Si/c1-15(2,3)10(12)8-4-6-9(7-5-8)11(13)14/h4-7H,1-3H3

InChI Key

XBVRRCMHFMUMQJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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